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Compound of Interest

Compound Name:
5-(1-Hydroxyethyl)-2-

methylpyridine

CAS No.: 110338-86-8

Cat. No.: B017623

Get Quote

Primary Isomer Focus: 1-(6-Methylpyridin-2-yl)ethanol Content Type: Technical Guide /

Whitepaper Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists[1][2]

Executive Summary & Nomenclature Resolution
The Core Directive: This guide addresses the structural analysis, synthesis, and quality control

of 1-(6-methylpyridin-2-yl)ethanol (CAS: 6973-13-3).[1][2]

Nomenclature Clarification: The string "

-(1-Hydroxyethyl)-2-methylpyridine" is chemically ambiguous but technically describes a
pyridine ring substituted at the 2-position with a methyl group and at the

-position (relative to the nitrogen, i.e., position 6) with a 1-hydroxyethyl group.[1][2] This 2,6-
disubstitution pattern is critical in coordination chemistry and drug synthesis due to the steric
environment it creates around the nitrogen donor.[1]

IUPAC Name: 1-(6-methylpyridin-2-yl)ethanol[1][2]
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Common Name:

-methyl-6-methyl-2-pyridinemethanol[1][2]

Molecular Formula: C

H

NO[2]

Key Application: Chiral ligand precursor (N,O-ligands), intermediate for vinylpyridine

monomers, and fragment for antihistamine analogs.

Structural Characterization (The Core)[2]
The structural integrity of this molecule relies on confirming the 2,6-substitution pattern and the

oxidation state of the ethyl side chain.[1]

Spectroscopic Fingerprint (Self-Validating Data)
The following data represents the expected signals for the pure compound. Deviations indicate

regioisomers (e.g., 2,4-substitution) or oxidation impurities (ketones).[2]
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Technique Signal / Parameter
Assignment /
Interpretation

Validation Check

H-NMR (CDCl

, 400 MHz)
2.55 (s, 3H)

Ar-CH

: Methyl group on the

pyridine ring.[1][2]

Must be a sharp

singlet.[1][2] Splitting

implies protonation or

salt formation.[1][2]

1.48 (d, J=6.5 Hz, 3H)

CH(OH)-CH

: Methyl of the

hydroxyethyl group.

Diagnostic doublet. If

singlet, ketone

impurity (acetyl) is

present.

4.85 (q, J=6.5 Hz, 1H)
CH(OH): Methine

proton.

Chemical shift varies

with concentration (H-

bonding).[1][2]

7.05 (d), 7.58 (t), 7.15

(d)

Ar-H: Pyridine ring

protons (H-3, H-4, H-

5).[1][2]

AB2 or AMX pattern

confirms 2,6-

substitution.

C-NMR 24.3, 22.1 Methyl carbons.[1][2]

Distinct shifts

differentiate ring-Me

vs. side-chain-Me.[1]

[2]

69.5
C-OH: Chiral center

carbon.[1][2]

IR Spectroscopy
3200-3400 cm

(broad)
O-H Stretch.[1][2]

Absence indicates

oxidation to ketone or

esterification.[1][2]

Mass Spectrometry m/z 137.08 [M+H] Molecular Ion.[2]

Check for m/z 135

(Ketone) or m/z 119

(Dehydration).[2]

Analytical Logic Tree
To ensure batch consistency, follow this decision matrix.
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Figure 1: Analytical workflow for validating 1-(6-methylpyridin-2-yl)ethanol purity and chirality.

Advanced Synthesis: Asymmetric Transfer
Hydrogenation (ATH)[2]
For research and drug development, the racemic alcohol is often insufficient. The Noyori

Asymmetric Transfer Hydrogenation is the gold standard for synthesizing this motif with high

enantiomeric excess (ee).[2]

The Mechanism (Causality)
We utilize a Ruthenium-TsDPEN catalyst system.[1][2]
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Why ATH? Traditional hydride reductions (NaBH

) yield racemates.[2] ATH uses a chiral ruthenium complex to transfer hydride from formic
acid/TEA specifically to the Re or Si face of the ketone precursor (2-acetyl-6-methylpyridine).
[1][2]

Why Formic Acid? It serves as the hydrogen donor, avoiding high-pressure H

gas and specialized autoclaves.[1]

Protocol: Enantioselective Synthesis
Precursor: 2-Acetyl-6-methylpyridine.[1][2] Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN].

Step-by-Step Methodology:

Inertion: Flame-dry a 100 mL Schlenk flask and purge with Nitrogen (3 cycles). Reason: The

Ru-hydride active species is oxygen-sensitive.[1][2]

Charge: Add 2-acetyl-6-methylpyridine (1.0 eq) and Ru-catalyst (0.5 mol%).

Solvent System: Add a degassed mixture of Formic Acid/Triethylamine (5:2 azeotrope).[2]

Reason: This specific ratio ensures a constant pH and maximum reaction rate.[1]

Reaction: Stir at 28°C for 14-24 hours. Monitor by TLC (SiO

, 30% EtOAc/Hexane).

Quench: Dilute with water and neutralize with sat. NaHCO

.

Extraction: Extract with DCM (3x). The product is moderately water-soluble; salting out

(NaCl) improves yield.[1][2]

Purification: Silica gel chromatography (Gradient: 10%

40% EtOAc in Hexanes).
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Synthesis Workflow Diagram
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Figure 2: Mechanistic pathway for the Asymmetric Transfer Hydrogenation (ATH) of the ketone

precursor.[1][2]

Quality Control & Impurity Profiling
In a drug development context, "Trustworthiness" means anticipating failure modes.[1][2]

Common Impurities[1][2]
2-Acetyl-6-methylpyridine (Starting Material):

Detection: IR signal at ~1690 cm

(C=O).[1][2]

Removal: Scavenger resin (hydrazide functionalized) or column chromatography.[2]

Over-reduction (Ethyl-2-methylpyridine):

Cause: Rare in ATH, but possible in high-pressure Hydrogenation (Pd/C).[2]

Detection: Loss of oxygen (Mass Spec: M+H 122).

Water (Hygroscopicity):

Pyridine alcohols are hygroscopic.[1][2]
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Impact: Water shifts the OH proton in NMR and interferes with organometallic coupling

downstream.[2]

Limit: <0.5% w/w (Karl Fischer titration).[2]

Storage Protocols
Store under Argon at 2-8°C.

Protect from light (pyridines can undergo slow N-oxide formation or photo-degradation).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. alpha-Methyl-2-pyridinemethanol | C7H9NO | CID 86784 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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To cite this document: BenchChem. [Technical Monograph: Structural & Synthetic Analysis of
-(1-Hydroxyethyl)-2-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017623/docs#technical-monograph-structural-
synthetic-analysis-of-1-hydroxyethyl-2-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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